molecular formula C5H5N5O B1384146 s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- CAS No. 35186-69-7

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

Cat. No. B1384146
CAS RN: 35186-69-7
M. Wt: 151.13 g/mol
InChI Key: JIXZXRNBZVMIQJ-UHFFFAOYSA-N
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Description

The compound “s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-” is a derivative of the [1,2,4]Triazolo[1,5-a]pyrimidine . This class of compounds has been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides was proposed based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives has been analyzed in several studies . The molecular formula is C5H4N4 and the molecular weight is 120.11 g/mol .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can involve multiple steps. For example, the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides involves a domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been analyzed in several studies . For example, the compound has a topological polar surface area of 43.1 Ų .

Scientific Research Applications

Antitumor and Antiviral Activities

s-Triazolo[1,5-a]pyrimidin-5(4H)-one, 7-amino- derivatives have been evaluated for antitumor and antiviral activities. Research by Islam, Ashida, & Nagamatsu (2008) involved preparing these compounds and assessing their in vitro antitumor and antiviral effects.

Anti-Epileptic Activities

A study conducted by Ding et al. (2019) synthesized novel derivatives of s-Triazolo[1,5-a]pyrimidin-7(4H)-one, evaluating their anti-epileptic activities in a 4-aminopyridine-induced hyper excitability model in primary cultured neocortical neurons.

Antibacterial Activity

The antibacterial properties of derivatives containing s-Triazolo[1,5-a]pyrimidin-5(4H)-one were investigated in a study by Lahmidi et al. (2019). This research focused on synthesizing a novel derivative and evaluating its effectiveness against various bacterial strains.

Antimicrobial Activity

El-Agrody et al. (2001) explored the synthesis of novel triazolo[1,5-c]pyrimidine derivatives and tested their antimicrobial activity. This study highlights the potential of s-Triazolo[1,5-a]pyrimidin-5(4H)-one derivatives in combating microbial infections (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Anti-Leishmanial Effects

Research by Ramírez-Macías et al. (2011) reported on the antileishmanial effects of new 1,2,4-triazolo[1,5-a]pyrimidine complexes, providing insights into their potential use in treating Leishmania infections.

Anti-HIV and Anti-HSV Activities

A study by Abdel-Hafez, Elsherief, Jo, Kurokawa, Shiraki, Kawahata, Otake, Nakamura, & Hattori (2002) synthesized and evaluated 4H-[1,2,4]-triazolo[1,5-a]pyrimidin-5-one derivatives for their anti-HIV-1 and anti-HSV-1 activities.

properties

IUPAC Name

7-amino-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-1-4(11)9-5-7-2-8-10(3)5/h1-2H,6H2,(H,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXZXRNBZVMIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188674
Record name s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

CAS RN

35186-69-7
Record name 7-Amino-5-hydroxy-S-triazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-a]pyrimidine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97090
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINO-S-TRIAZOLO(1,5-A)PYRIMIDIN-5(4H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1191P16BEX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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